![molecular formula C28H27N5O4 B1230053 2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide](/img/structure/B1230053.png)
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide is a N-acyl-amino acid.
Scientific Research Applications
1. Serotonin Receptor Antagonism and Neurotransmission Studies
Research has shown that compounds like 2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]-4-isoquinolinecarboxamide are potent and selective antagonists of the 5-HT1A serotonin receptor. Studies have utilized this compound in slice preparations of guinea pig dorsal raphe nucleus to understand the inhibitory actions on serotonin neuronal firing (Craven, Grahame-Smith, & Newberry, 1994).
2. Positron Emission Tomography (PET) Imaging
This compound has been used in PET studies to investigate the serotonergic neurotransmission. It is known as [18F]p-MPPF in these studies, used in animal models (rats, cats, monkeys) and human subjects for PET imaging to understand serotonin dynamics (Plenevaux et al., 2000).
3. Alzheimer's Disease Research
The compound has been utilized in studying Alzheimer's disease, specifically for quantifying 5-HT1A receptor densities in patients. It provided insights into the correlation between receptor density decreases and clinical symptoms of Alzheimer's (Kepe et al., 2006).
4. Development of Anti-inflammatory and Analgesic Agents
In the field of medicinal chemistry, the compound's derivatives have been explored for their potential as anti-inflammatory and analgesic agents. Studies have assessed the cyclooxygenase inhibition and related activities of these derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
5. Antimicrobial Research
Derivatives of the compound have been synthesized and tested for their antifungal and antibacterial activities, contributing to the search for new antimicrobial agents (Patel & Patel, 2010).
6. Fluorescent Ligands for Receptor Studies
The compound has been modified to create fluorescent ligands for 5-HT1A receptors, aiding in the visualization of these receptors in cellular models, thereby contributing to a better understanding of receptor dynamics and distribution (Lacivita et al., 2009).
properties
Molecular Formula |
C28H27N5O4 |
|---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-oxo-N-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C28H27N5O4/c1-37-24-11-5-4-10-23(24)33-19-22(20-8-2-3-9-21(20)28(33)36)27(35)30-18-26(34)32-16-14-31(15-17-32)25-12-6-7-13-29-25/h2-13,19H,14-18H2,1H3,(H,30,35) |
InChI Key |
MDYNVKNLFNKQJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




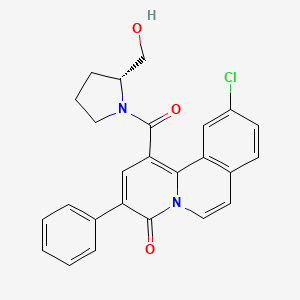
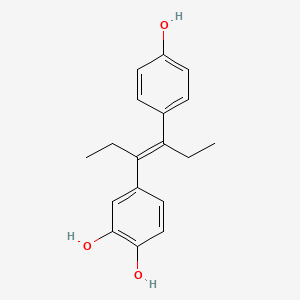
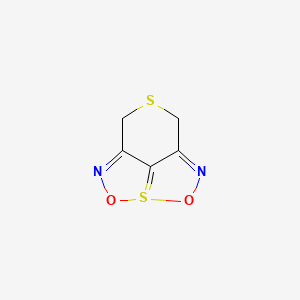
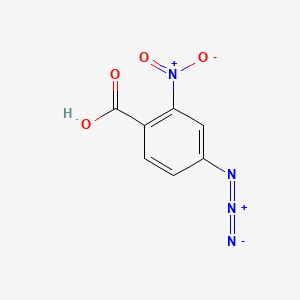
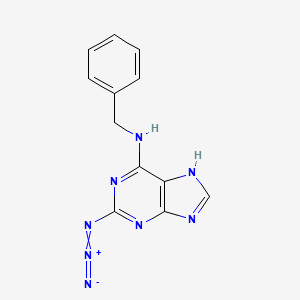
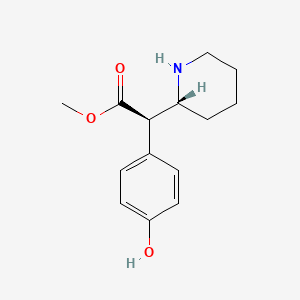
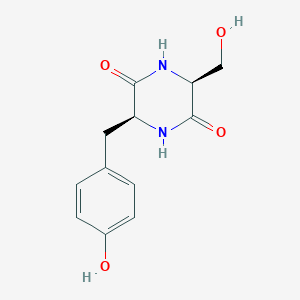
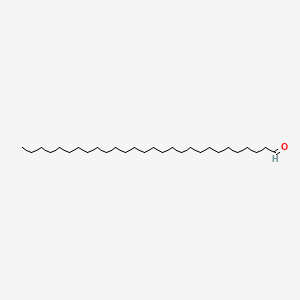
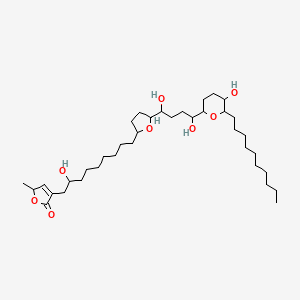
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione](/img/structure/B1229989.png)

![1-(2-Ethyl-6-methylphenyl)-3-[(1-methyl-2-pyrrolyl)methyl]thiourea](/img/structure/B1229991.png)
![2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzene-1-sulfonate](/img/structure/B1229994.png)